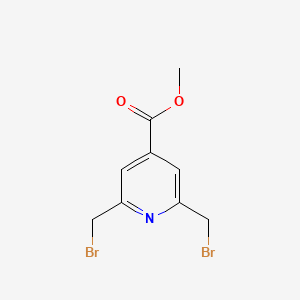

Methyl 2,6-bis(bromomethyl)isonicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9Br2NO2 |

|---|---|

Molecular Weight |

322.98 g/mol |

IUPAC Name |

methyl 2,6-bis(bromomethyl)pyridine-4-carboxylate |

InChI |

InChI=1S/C9H9Br2NO2/c1-14-9(13)6-2-7(4-10)12-8(3-6)5-11/h2-3H,4-5H2,1H3 |

InChI Key |

WRCNHVLCKGQMSI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)CBr)CBr |

Origin of Product |

United States |

Utilization in Ligand Design and Coordination Chemistry

Role as a Precursor for Polydentate Ligands Incorporating the Isonicotinate (B8489971) Moiety

The strategic placement of the reactive bromomethyl groups at the 2 and 6 positions of the pyridine (B92270) ring makes Methyl 2,6-bis(bromomethyl)isonicotinate an ideal starting material for creating ligands with diverse donor atom sets and structural complexities. The isonicotinate group at the 4-position can also participate in coordination or be further functionalized.

The electrophilic nature of the benzylic carbons in the bromomethyl groups facilitates nucleophilic substitution reactions with a variety of nitrogen-containing nucleophiles. This reactivity is commonly exploited to introduce additional coordinating groups, thereby increasing the denticity of the resulting ligand.

For instance, reaction with primary or secondary amines leads to the formation of pyridine-amine ligand systems. While specific examples utilizing this compound are not extensively detailed in readily available literature, the analogous compound, 2,6-bis(bromomethyl)pyridine (B1268884), readily reacts with amines to form polydentate ligands. It is anticipated that this compound would undergo similar transformations.

Similarly, the synthesis of pyridine-triazole ligands can be achieved. This often involves the reaction of the bis(bromomethyl) precursor with sodium azide (B81097) to form a bis(azidomethyl) intermediate, followed by a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") with terminal alkynes. This modular approach allows for the introduction of a wide range of functionalities into the ligand framework.

A general synthetic scheme for the preparation of such nitrogen-donor ligands is presented below:

Scheme 1: General Synthesis of Pyridine-Amine and Pyridine-Triazole Ligands

Applications in Supramolecular Chemistry and Self Assembly

Design Principles for Supramolecular Architectures Utilizing Isonicotinate (B8489971) Derivatives

The design of supramolecular structures using isonicotinate derivatives like Methyl 2,6-bis(bromomethyl)isonicotinate is governed by a set of well-established principles centered on non-covalent interactions. The isonicotinate core itself offers multiple interaction sites that chemists can exploit to guide the self-assembly process. nih.govnih.gov

Key functional groups and their roles include:

Pyridine (B92270) Nitrogen: The nitrogen atom in the pyridine ring is a primary site for coordination to metal ions, serving as a Lewis base. It can also act as a hydrogen bond acceptor, interacting with donor groups to form predictable structural motifs known as supramolecular synthons. nih.gov

Carboxylate Group: The methyl ester at the 4-position can be readily hydrolyzed to a carboxylate group (-COO⁻). This group is an excellent ligand for coordinating with a wide range of metal centers, often forming robust bonds that are central to the structure of coordination polymers and metal-organic frameworks (MOFs). acs.orgrsc.orgresearchgate.net

Bromomethyl Groups: The two bromomethyl (-CH₂Br) groups at the 2- and 6-positions are highly significant. The bromine atoms are effective halogen bond donors, capable of forming directional interactions with electron-donating atoms like oxygen or nitrogen. Furthermore, these groups are reactive handles for covalent modification, allowing the isonicotinate scaffold to be elaborated into more complex linkers before its inclusion in a supramolecular assembly. nih.govsemanticscholar.org

The strategic combination of these functionalities allows for a hierarchical approach to self-assembly. Metal-ligand coordination can form the primary structure, while weaker hydrogen and halogen bonds direct the packing of these structures into higher-order arrangements. mdpi.com

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with Derivative Linkers

While this compound is not typically used as a direct linker in MOF synthesis due to the high reactivity of the bromomethyl groups, it serves as an invaluable precursor for creating more elaborate and stable organic linkers. researchgate.net The bromomethyl sites can be transformed into a variety of functional groups through straightforward organic reactions, leading to custom-designed linkers for specific network topologies and functionalities. acs.orgrsc.org

A prominent synthetic strategy involves converting the bromomethyl groups into azides (-CH₂N₃), which can then undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" chemistry. This reaction allows for the facile connection of the isonicotinate core to molecules containing alkyne groups, yielding highly stable triazole-based linkers. semanticscholar.org These multi-topic linkers can then be used to construct sophisticated 1D, 2D, or 3D coordination polymers and MOFs. nih.govmdpi.com For instance, reacting a derivative of this compound with terminal alkynes can produce ligands with multiple coordination pockets, suitable for assembling complex, porous frameworks. semanticscholar.orgglobethesis.com

The resulting MOFs often exhibit properties dictated by both the metal nodes and the specific functionality of the organic linker derived from the parent compound. globethesis.com

Table 1: Potential Ligand Modifications and Applications

| Initial Group (-CH₂Br) | Reaction Type | Resulting Functional Group | Application in Supramolecular Chemistry |

|---|---|---|---|

| -CH₂Br | Nucleophilic Substitution (e.g., with NaN₃) | Azidomethyl (-CH₂N₃) | Precursor for "click" chemistry to form triazole-based MOF linkers. semanticscholar.org |

| -CH₂Br | Nucleophilic Substitution (e.g., with thiourea (B124793) then hydrolysis) | Mercaptomethyl (-CH₂SH) | Soft donor for coordination to heavy metals; formation of metallosupramolecular cages. |

| -CH₂Br | Nucleophilic Substitution (e.g., with primary/secondary amines) | Aminomethyl (-CH₂NR₂) | Introduces hydrogen bonding sites; acts as a basic site for post-synthetic modification. |

| -CH₂Br | Reaction with phosphines | Phosphonium (B103445) salt or phosphine (B1218219) oxide (after oxidation) | Ligands for catalysis or anion recognition within frameworks. |

Directing Self-Assembly through Halogen Bonding and Other Non-Covalent Interactions

In cases where this compound or its simple derivatives are used directly in crystallization, non-covalent interactions involving the bromomethyl groups play a crucial role in directing the solid-state architecture. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, is particularly important. rsc.org

Crystal structure analyses of the closely related compound, 2,6-bis(bromomethyl)pyridine (B1268884), reveal key interactions that are directly applicable. nih.gov These include:

Br···Br Interactions: Short contacts between bromine atoms of adjacent molecules (Type II halogen bonds) can help stabilize the crystal packing. A Br···Br contact of 3.6025 Å has been observed in 2,6-bis(bromomethyl)pyridine. nih.gov

π-π Stacking: The aromatic pyridine rings can stack on top of one another, driven by favorable electrostatic and van der Waals forces. In the crystal structure of 2,6-bis(bromomethyl)pyridine, the distance between the centroids of stacked rings is approximately 3.778 Å. nih.gov

These interactions, combined with potential C-H···O or C-H···N hydrogen bonds involving the isonicotinate moiety, create a complex network of forces that precisely control the molecular self-assembly in the solid state.

Supramolecular Gels and Soft Materials Derived from Isonicotinate-Based Scaffolds

Supramolecular gels are soft materials formed by the self-assembly of low-molecular-weight gelators (LMWGs) into a three-dimensional network that immobilizes a solvent. nih.gov Isonicotinate derivatives, particularly those capable of forming strong, directional hydrogen bonds like N-(4-pyridyl)isonicotinamide, are known to be effective LMWGs. nih.gov

While this compound is not a gelator itself, its derivatives are prime candidates for creating such materials. The key to gel formation is typically the establishment of a hierarchical network of non-covalent interactions, primarily hydrogen bonding and π-π stacking, that leads to the formation of long, entangled fibers. nih.govnih.gov

By functionalizing the bromomethyl groups, one can introduce moieties specifically designed to promote gelation. For example, converting the bromomethyl groups into amide or urea (B33335) functionalities would introduce strong hydrogen bond donor-acceptor sites. These groups are highly effective in driving the one-dimensional self-assembly required for fiber formation and subsequent gelation. The properties of the resulting gel—such as its thermal stability and mechanical strength—could be tuned by altering the specific functional groups attached to the isonicotinate scaffold. nih.govuniversityofgalway.ie

Advanced Materials Science Applications Derived from Methyl 2,6 Bis Bromomethyl Isonicotinate Scaffolds

Development of Functional Polymers and Polymeric Systems

The bifunctional nature of Methyl 2,6-bis(bromomethyl)isonicotinate makes it a candidate for the synthesis of various functional polymers. The two bromomethyl groups can act as reactive sites for polymerization reactions, potentially leading to the formation of polyesters, polyethers, or other polymeric architectures through reactions with appropriate co-monomers. The incorporation of the isonicotinate (B8489971) moiety into a polymer backbone could impart specific properties, such as metal-coordinating capabilities, which could be exploited for applications in catalysis or materials separation. However, specific examples and detailed studies on the synthesis and characterization of such polymers are not currently present in the available scientific literature.

Photoactive Materials: Photochromism and Luminescence

The isonicotinate structure within this compound could serve as a foundation for creating photoactive materials. Isonicotinate and its derivatives are known to act as ligands in the formation of coordination polymers, some of which exhibit interesting luminescent properties. brandeis.edumdpi.comresearchgate.netnih.govmdpi.com In theory, by coordinating with various metal ions, polymers derived from this compound could be designed to display specific photochromic or luminescent behaviors. The nitrogen atom in the pyridine (B92270) ring and the carbonyl group of the ester offer potential coordination sites. The development of such materials would depend on the successful synthesis of coordination polymers and the characterization of their photophysical properties. At present, there is no specific research detailing the synthesis or photoactive properties of materials derived directly from this compound.

Electronic and Optical Materials based on Derived Architectures

The aromatic and heteroatomic nature of the isonicotinate core suggests that materials derived from this compound could possess interesting electronic and optical properties. Polymers incorporating this scaffold might exhibit semiconducting or light-emitting characteristics, making them potentially useful for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The performance of such materials would be highly dependent on the final polymeric structure and the degree of electronic communication between the isonicotinate units. However, there is a lack of specific studies investigating the electronic and optical properties of materials synthesized using this particular compound.

Emerging Applications in Hybrid Materials and Nanostructures

The reactive bromomethyl groups of this compound offer a pathway for its use in the creation of hybrid materials and the functionalization of nanostructures. These groups can be used to covalently attach the molecule to the surface of nanoparticles, nanotubes, or other nanomaterials. This surface modification could be used to alter the properties of the nanomaterials, for example, by introducing metal-coordination sites or by improving their dispersibility in polymeric matrices. Such hybrid materials could find applications in areas like catalysis, sensing, or the development of advanced composites. As with the other potential applications, specific research demonstrating the use of this compound in the development of hybrid materials and nanostructures has not been reported in the available scientific literature.

Spectroscopic and Structural Characterization Methodologies for Methyl 2,6 Bis Bromomethyl Isonicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including methyl 2,6-bis(bromomethyl)isonicotinate and its derivatives. core.ac.uk It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and through-space interactions.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-9.0 ppm). The two protons on the pyridine ring at positions 3 and 5 are chemically equivalent and would appear as a singlet. The benzylic protons of the two bromomethyl (-CH₂Br) groups are expected to resonate as a singlet in the range of δ 4.5-5.0 ppm. The methyl protons of the ester group (-OCH₃) would also appear as a singlet, but further upfield, typically around δ 3.9-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield (δ 160-170 ppm). The aromatic carbons of the pyridine ring would have distinct chemical shifts, with the carbon atoms attached to the bromomethyl groups and the ester group showing different resonances from the other ring carbons. The carbon of the bromomethyl groups would appear in the range of δ 30-40 ppm, while the methyl ester carbon would be found around δ 50-55 ppm.

Advanced NMR Techniques: Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals, especially for more complex derivatives. core.ac.uk COSY experiments reveal proton-proton coupling networks, while HSQC and HMBC correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. core.ac.uk These techniques are crucial for confirming the substitution pattern on the pyridine ring and for characterizing the structure of more complex derivatives formed from this compound.

| Proton Type | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity |

| Pyridine-H (positions 3, 5) | 7.5 - 8.5 | Singlet (s) |

| Bromomethyl (-CH₂Br) | 4.5 - 5.0 | Singlet (s) |

| Methyl Ester (-OCH₃) | 3.9 - 4.0 | Singlet (s) |

| Carbon Type | Expected ¹³C Chemical Shift (ppm) |

| Ester Carbonyl (C=O) | 160 - 170 |

| Pyridine Ring Carbons | 120 - 160 |

| Methyl Ester Carbon (-OCH₃) | 50 - 55 |

| Bromomethyl Carbon (-CH₂Br) | 30 - 40 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₉H₉Br₂NO₂. The presence of two bromine atoms would give a characteristic isotopic pattern in the mass spectrum, with three peaks for the molecular ion (M, M+2, M+4) in a ratio of approximately 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Pattern: Upon ionization in the mass spectrometer, the molecular ion of this compound would undergo fragmentation. Common fragmentation pathways would likely involve the loss of a bromine atom, a bromomethyl radical (•CH₂Br), a methoxy (B1213986) radical (•OCH₃), or a molecule of methyl bromide (CH₃Br). The analysis of these fragment ions helps to piece together the structure of the original molecule. For instance, the loss of a bromine atom would result in a significant peak at [M-Br]⁺. Subsequent loss of the second bromine atom would lead to a peak at [M-2Br]⁺. Fragmentation of the ester group could involve the loss of the methoxy group, giving a peak at [M-OCH₃]⁺.

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 339/341/343 |

| [M-Br]⁺ | Loss of a Bromine atom | 260/262 |

| [M-CH₂Br]⁺ | Loss of a Bromomethyl radical | 246/248 |

| [M-OCH₃]⁺ | Loss of a Methoxy radical | 308/310/312 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.govuh.edu These two techniques are often complementary. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Vibrations associated with the pyridine ring would appear in the fingerprint region, typically between 1400 and 1600 cm⁻¹. The C-Br stretching vibration of the bromomethyl groups would give rise to a band in the lower frequency region, usually around 500-600 cm⁻¹. The C-O stretching of the ester group would be observed around 1250-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information. nih.gov The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. While the C=O stretch is also observable, it is typically weaker than in the IR spectrum. The C-Br stretch may also be visible in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Ester C=O | Stretch | 1720 - 1740 (Strong) | 1720 - 1740 (Weak) |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 (Multiple bands) | 1400 - 1600 (Strong) |

| Ester C-O | Stretch | 1250 - 1300 (Strong) | 1250 - 1300 (Medium) |

| Bromomethyl C-Br | Stretch | 500 - 600 (Medium) | 500 - 600 (Medium) |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound and its derivatives, single-crystal XRD can provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Powder XRD can be used to analyze polycrystalline samples, providing information about the crystal lattice parameters and phase purity of the material. This is particularly useful for routine characterization and quality control of bulk samples.

Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy for Electronic Transitions, Electron Spin Resonance (ESR) for Radical Species)

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. libretexts.org The pyridine ring in this compound is a chromophore that absorbs UV light. The spectrum is expected to show π → π* transitions, which are characteristic of aromatic systems. uzh.chlibretexts.org The position and intensity of the absorption maxima can be influenced by the substituents on the pyridine ring and the solvent used for the measurement. The ester group and the bromomethyl groups can act as auxochromes, causing a shift in the absorption wavelength (either a bathochromic or hypsochromic shift) compared to unsubstituted pyridine.

Electron Spin Resonance (ESR) Spectroscopy: Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific for detecting and characterizing species with unpaired electrons, such as free radicals. nih.gov While this compound itself is not a radical, its derivatives could be designed to form stable radical species. For example, the reactive bromomethyl groups could be used to attach nitroxide spin labels. ESR spectroscopy would then be a powerful tool to study the local environment and dynamics of these spin-labeled derivatives, providing insights into their interactions with other molecules or their incorporation into larger systems. nih.gov The technique could also be used to investigate reaction mechanisms involving radical intermediates that might be formed from the parent compound under certain conditions, such as photolysis or reaction with radical initiators. ichtj.waw.plrsc.org

Computational Chemistry and Theoretical Investigations of Methyl 2,6 Bis Bromomethyl Isonicotinate Systems

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. While comprehensive DFT studies specifically on Methyl 2,6-bis(bromomethyl)isonicotinate are not extensively documented in publicly available literature, a wealth of information can be inferred from computational analyses of its core structure, 2,6-bis(bromomethyl)pyridine (B1268884). researchgate.net

DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and predict various electronic and spectroscopic properties. researchgate.net For the analogous 2,6-bis(bromomethyl)pyridine, such calculations have been performed to determine its optimized structure, vibrational frequencies, and electronic characteristics.

The introduction of a methyl carboxylate group at the 4-position of the pyridine (B92270) ring in this compound is expected to significantly influence its electronic properties. This electron-withdrawing group will likely lower the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), which can have a profound effect on the molecule's reactivity and photophysical behavior.

Electronic Properties:

The Highest Occupied Molecular Orbital (HOMO) and LUMO are crucial in determining a molecule's chemical reactivity and its behavior in electronic applications. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. For 2,6-bis(bromomethyl)pyridine, the frontier orbital gap helps in understanding its reactivity. In this compound, the electron-withdrawing nature of the isonicotinate (B8489971) moiety is anticipated to lower the LUMO energy, potentially narrowing the HOMO-LUMO gap and influencing its charge-transfer characteristics.

Reactivity:

DFT calculations can predict sites of electrophilic and nucleophilic attack by analyzing the distribution of electron density and the shapes of the frontier molecular orbitals. The bromomethyl groups are expected to be highly reactive sites for nucleophilic substitution, a key feature in the use of this compound as a building block in organic synthesis. The pyridine nitrogen introduces a site of basicity and potential for coordination with metal ions. researchgate.net

Spectroscopic Properties:

Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. For 2,6-bis(bromomethyl)pyridine, DFT has been used to calculate vibrational modes, including C-H stretching and bending vibrations. Similar calculations for this compound would allow for a detailed assignment of its vibrational spectrum, providing a fingerprint for its identification and characterization.

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment | 4.2863 Debye | B3LYP/6-311G(d,p) |

| Selected Calculated Vibrational Frequencies (cm-1) | ||

| C-H Stretching | 2998 - 3078 | B3LYP/6-311G(d,p) |

| H-C-H Scissoring | 1406, 1415 | B3LYP/6-311G(d,p) |

| In-plane Bending | 1042, 1064 | B3LYP/6-311G(d,p) |

Molecular Dynamics Simulations for Supramolecular Interactions and Self-Assembly Processes

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, including the processes of self-assembly and the formation of supramolecular structures. mdpi.com For this compound, MD simulations could provide significant insights into how individual molecules interact to form larger, ordered assemblies.

The structure of this compound suggests several potential non-covalent interactions that could drive self-assembly:

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions, which are known to play a crucial role in the organization of many organic materials. nih.gov

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-rich atoms such as the nitrogen of the pyridine ring or the oxygen atoms of the carboxylate group on neighboring molecules.

Dipole-Dipole Interactions: The molecule is expected to have a significant dipole moment, leading to dipole-dipole interactions that can influence molecular packing.

MD simulations can model the behavior of a large ensemble of these molecules in a simulated environment (e.g., in a solvent or in the solid state) over time. By analyzing the trajectories of the molecules, researchers can identify stable assembly motifs, predict the morphology of the resulting nanostructures, and understand the thermodynamic driving forces behind the self-assembly process. For instance, simulations could reveal a preference for the formation of one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional networks. nih.gov

Quantum Chemical Calculations for Understanding Reaction Mechanisms and Photophysical Behavior

Quantum chemical calculations, including DFT and more advanced ab initio methods, are instrumental in elucidating the detailed mechanisms of chemical reactions and predicting the photophysical properties of molecules. rsc.orgnih.gov

Reaction Mechanisms:

For this compound, a key aspect of its chemistry is the reactivity of the bromomethyl groups in nucleophilic substitution reactions. Quantum chemical calculations can be used to model the reaction pathways for these substitutions. This involves locating the transition state structures and calculating the activation energies for different nucleophiles and reaction conditions. Such studies can explain observed reaction rates and selectivities, and guide the optimization of synthetic procedures.

Photophysical Behavior:

The photophysical properties of a molecule, such as its absorption and emission of light, are governed by its electronic excited states. Time-Dependent DFT (TD-DFT) is a widely used method for calculating the energies of these excited states and predicting UV-Vis absorption spectra. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption and identify the nature of the electronic transitions involved (e.g., π-π* or n-π* transitions). This information is crucial for applications in areas such as organic electronics and photocatalysis.

Computational Modeling of Structure-Property Relationships in Derived Materials

A significant advantage of computational modeling is its ability to establish clear structure-property relationships. mdpi.comnih.gov By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can develop a deep understanding of how molecular architecture influences macroscopic behavior.

For example, computational studies could explore how replacing the bromine atoms with other functional groups (e.g., thiols, azides, or fluorescent dyes) would alter the electronic properties, self-assembly behavior, and potential applications of the resulting materials. This predictive capability can accelerate the discovery of new functional materials with tailored properties.

| Structural Modification | Predicted Effect on Properties | Potential Application |

|---|---|---|

| Replacement of Bromine with Thiol Groups | Enhanced affinity for gold surfaces, potential for redox activity. | Self-assembled monolayers on metal surfaces. |

| Replacement of Bromine with Azide (B81097) Groups | Enables "click" chemistry for facile functionalization. | Bioconjugation and materials science. |

| Coordination to Metal Ions via Pyridine Nitrogen | Formation of metal-organic frameworks (MOFs) or coordination polymers with tailored porosity and catalytic activity. | Gas storage, catalysis. |

Structure Property Relationship Studies of Methyl 2,6 Bis Bromomethyl Isonicotinate Derivatives

Influence of Structural Modifications on Derivative Reactivity and Synthetic Outcomes

The reactivity of Methyl 2,6-bis(bromomethyl)isonicotinate derivatives is primarily centered around the two benzylic bromide functionalities. These groups are susceptible to nucleophilic substitution, allowing for the introduction of a diverse range of substituents. The outcomes of these synthetic endeavors are profoundly influenced by the nature of the nucleophile, the reaction conditions, and the electronic effects of the pyridine (B92270) ring and the methyl isonicotinate (B8489971) group.

The electron-withdrawing nature of the pyridine nitrogen and the methyl carboxylate group at the 4-position is expected to enhance the electrophilicity of the benzylic carbons, making them more susceptible to nucleophilic attack compared to analogous benzyl (B1604629) bromides. uoanbar.edu.iqlibretexts.org This heightened reactivity facilitates the synthesis of a variety of derivatives through reactions with amines, thiols, alcohols, and other nucleophiles.

Structural modifications can be systematically introduced to alter the reactivity and, consequently, the synthetic outcomes. For instance, the choice of nucleophile dictates the functional groups introduced at the 2 and 6 positions. The use of diamines or dithiols can lead to the formation of macrocyclic structures, a common application for the analogous 2,6-bis(bromomethyl)pyridine (B1268884). nih.gov The size and flexibility of the resulting macrocycle are directly dependent on the length and nature of the linker in the dinucleophile.

The following interactive table summarizes the expected synthetic outcomes based on the type of nucleophile used in substitution reactions with a generic 2,6-bis(bromomethyl)pyridine core, which serves as a model for this compound.

| Nucleophile Type | Example Nucleophile | Expected Product Type | Influence on Derivative Properties |

|---|---|---|---|

| Primary Amine | R-NH₂ | Bis(aminomethyl)pyridine derivative | Introduces basic sites, potential for hydrogen bonding. |

| Secondary Amine | R₂NH | Bis(dialkylaminomethyl)pyridine derivative | Increases steric bulk, modifies solubility. |

| Diamine | H₂N-(CH₂)n-NH₂ | N-containing macrocycle | Forms a cavity for host-guest chemistry, potential for metal ion coordination. acs.org |

| Thiol | R-SH | Bis(thiomethyl)pyridine derivative | Introduces soft donor atoms for coordination to heavy metals. |

| Dithiol | HS-(CH₂)n-SH | S-containing macrocycle | Can form stable complexes with transition metals. |

| Alcohol/Phenol | R-OH / Ar-OH | Bis(alkoxymethyl)/(aryloxymethyl)pyridine derivative | Modifies polarity and solubility. |

Correlation of Molecular Architecture with Performance in Advanced Materials

The molecular architecture of derivatives of this compound plays a crucial role in determining their performance in advanced materials. By strategically modifying the structure, it is possible to create materials with tailored optical, electronic, and chemical properties. The rigid pyridine core provides a well-defined scaffold, while the substituents introduced at the 2 and 6 positions, as well as modifications to the methyl isonicotinate group, offer avenues for tuning the material's performance.

One of the key areas where these derivatives are expected to find application is in the development of coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen atom is a well-known coordination site for a variety of metal ions. acs.org The substituents introduced via the bromomethyl groups can also contain donor atoms, leading to the formation of multidentate ligands. The geometry and coordination preferences of the metal ion, combined with the structure of the organic ligand, dictate the dimensionality and porosity of the resulting coordination polymer.

The photoluminescent properties of pyridine-based polymers are another area of significant interest. mit.edudtic.mil The electronic properties of the pyridine ring, influenced by the substituents, can be tuned to achieve emission in different regions of the electromagnetic spectrum. For instance, the incorporation of π-conjugated systems by reacting the bromomethyl groups with appropriate precursors can lead to the formation of fluorescent polymers. The performance of these materials in applications such as light-emitting diodes (LEDs) is directly correlated with their molecular architecture, which influences factors like quantum yield and charge transport properties. researchgate.net

The following interactive table illustrates the correlation between molecular architecture and potential performance in advanced materials, based on studies of analogous pyridine-containing systems.

| Molecular Architecture | Key Structural Features | Potential Application | Performance Correlation |

|---|---|---|---|

| Macrocyclic Derivatives | Defined cavity size, presence of donor atoms (N, S, O). | Sensors, Ionophores | Selectivity and sensitivity are dependent on the cavity size and the nature of the donor atoms. acs.org |

| Coordination Polymers | Extended network structure, metal-ligand coordination bonds. | Gas storage, Catalysis | Porosity and catalytic activity are determined by the geometry of the ligand and the metal center. nih.govnih.gov |

| Conjugated Polymers | Extended π-system. | Organic Light-Emitting Diodes (OLEDs), Solar Cells | Luminescence efficiency and charge mobility are influenced by the extent of conjugation and intermolecular interactions. dtic.milnih.gov |

| Self-Assembled Monolayers | Surface-active groups. | Modified Electrodes, Corrosion Inhibitors | Surface coverage and stability are dependent on the nature of the anchoring group and the intermolecular forces. |

Engineering Molecular Structures for Targeted Research Outcomes and Functional Enhancement

The ability to engineer the molecular structure of this compound derivatives with precision is key to achieving targeted research outcomes and enhancing their functionality. This involves a rational design approach where the desired properties are linked to specific structural features, which are then incorporated into the molecule through carefully planned synthetic routes.

For instance, in the design of novel ligands for supramolecular chemistry, the principles of molecular recognition can be applied. By introducing specific functional groups capable of hydrogen bonding, π-stacking, or electrostatic interactions, it is possible to create host molecules that selectively bind to guest species. The conformational flexibility of the side chains attached to the pyridine ring can be controlled to create pre-organized binding sites, leading to enhanced binding affinities and selectivities. The synthesis of pyridine-based macrocycles and cages from 2,6-bis(bromomethyl)pyridine is a testament to this approach. acs.orgacs.org

In the field of materials science, the focus is often on tuning the bulk properties of the material. For example, to enhance the quantum yield of a luminescent polymer, one might seek to minimize non-radiative decay pathways. This can be achieved by designing a rigid polymer backbone that reduces vibrational quenching and by controlling the intermolecular packing to prevent aggregation-induced quenching. mit.edu The introduction of bulky side chains can be an effective strategy to control the spacing between polymer chains.

The following table provides examples of how molecular structures can be engineered to achieve specific research outcomes, drawing on the broader literature of pyridine chemistry.

| Targeted Research Outcome | Engineering Strategy | Structural Modification | Expected Functional Enhancement |

|---|---|---|---|

| Selective Metal Ion Sensing | Incorporate a specific binding site into a macrocycle. | Synthesis of a macrocycle with a cavity size and donor atom arrangement complementary to the target ion. | High selectivity and sensitivity for the target metal ion. nih.govbohrium.com |

| Improved Luminescence Quantum Yield | Increase the rigidity of the molecular structure and prevent aggregation. | Introduction of bulky side chains to the pyridine core to increase steric hindrance. | Reduced non-radiative decay and enhanced emission intensity in the solid state. mit.edumdpi.com |

| Enhanced Catalytic Activity | Create a well-defined active site in a coordination polymer. | Use of ligands that create specific coordination environments around the metal centers. | Increased reaction rates and selectivities in catalytic transformations. nih.gov |

| Targeted Drug Delivery | Functionalize with biocompatible and targeting moieties. | Attachment of polyethylene (B3416737) glycol (PEG) chains and specific cell-targeting ligands. | Improved biocompatibility, circulation time, and targeted accumulation at the desired site. |

Future Research Directions and Potential Innovations

Exploration of Novel Reaction Pathways for Enhanced Functionalization of the Isonicotinate (B8489971) Core

Future research will likely focus on developing more efficient and selective methods to modify the isonicotinate core of Methyl 2,6-bis(bromomethyl)isonicotinate. The two highly reactive bromomethyl groups are prime sites for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

Key areas for exploration include:

Selective Monofunctionalization and Heterofunctionalization: Developing protocols to selectively react with only one of the bromomethyl groups would yield versatile intermediates for synthesizing asymmetrical molecules. This could be achieved through controlled stoichiometry, the use of protecting groups, or by leveraging subtle differences in the reactivity of the two groups.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, directly on the pyridine (B92270) ring (following conversion of the bromo groups) could introduce aryl, alkynyl, and amino moieties, respectively. This would significantly diversify the range of accessible derivatives.

"Click" Chemistry Approaches: Conversion of the bromomethyl groups to azides would enable the use of copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This highly efficient and modular approach could be used to attach a wide variety of molecular tags, polymers, or biomolecules.

These novel pathways will provide access to a new generation of isonicotinate derivatives with precisely tailored electronic, steric, and functional properties for various applications.

Expanding the Scope of Material Applications through Advanced Derivatization

The derivatization of this compound opens the door to a vast landscape of advanced materials. Its rigid pyridine core and dual reactive sites make it an ideal candidate for constructing complex macromolecular architectures.

Future research in this area could focus on:

Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs): The compound can serve as a rigid organic linker to create highly porous materials. By reacting it with various multitopic linkers or metal nodes, researchers can synthesize POPs and MOFs with high surface areas and tunable pore sizes, suitable for gas storage, separation, and catalysis.

Luminescent Materials: Derivatives incorporating fluorophores or phosphorescent units could lead to novel materials for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The pyridine nitrogen can also be used to coordinate with lanthanide ions to form highly luminescent complexes. google.com

Self-Healing Polymers: The reversible nature of certain bonds that can be formed from the bromomethyl groups (e.g., disulfide bonds or dynamic covalent bonds) could be exploited to design self-healing polymers and materials capable of repairing damage.

The table below summarizes potential material applications based on specific derivatization strategies.

| Derivatization Strategy | Resulting Functional Group | Potential Material Application |

| Reaction with diamines | Poly(pyridinium salt)s | Ion-conductive membranes, polyelectrolytes |

| Reaction with dithiols | Poly(thioether)s | High refractive index polymers, self-healing materials |

| Conversion to phosphonium (B103445) salts | Bis(phosphonium) ylides | Precursors for Wittig reactions in polymer synthesis |

| Reaction with diphenols | Poly(ether)s | Thermally stable engineering plastics |

Integration into Multicomponent Systems and Complex Hierarchical Assemblies

The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and a metal coordinating site, combined with the reactivity of the bromomethyl groups, makes this compound an excellent candidate for constructing supramolecular assemblies and multicomponent systems.

Future research directions include:

Supramolecular Gels: Derivatization with long alkyl chains or other gel-forming moieties could lead to the formation of stimuli-responsive supramolecular gels. rsc.org These "smart" materials could find applications in drug delivery, tissue engineering, and environmental remediation.

Hierarchical Self-Assembly: Combining metal coordination at the pyridine nitrogen with covalent bond formation at the bromomethyl positions can be used to direct the assembly of complex, hierarchical structures. This could lead to the creation of intricate nanostructures with precisely controlled architectures and functions.

Liquid Crystals: By attaching mesogenic units to the isonicotinate core, it may be possible to synthesize novel liquid crystalline materials. The rigid, anisotropic nature of the pyridine core is conducive to the formation of liquid crystalline phases.

Challenges and Opportunities in Scalable Synthesis and Academic-Industrial Research Partnerships

While this compound holds significant promise, its widespread application is contingent upon the development of a scalable and cost-effective synthesis. Current laboratory-scale syntheses may not be readily transferable to industrial production.

Challenges:

Handling of Reagents: The synthesis often involves brominating agents like N-bromosuccinimide (NBS) and radical initiators, which can be hazardous on a large scale. google.com

Purification: Chromatographic purification, common in laboratory settings, is often impractical and expensive for large-scale production.

Byproduct Formation: The bromination of the methyl groups can sometimes lead to the formation of mono-brominated or tri-brominated side products, reducing the yield and complicating purification. google.com

Opportunities:

Flow Chemistry: Continuous flow reactors could offer a safer, more efficient, and scalable alternative to traditional batch processes. Flow chemistry allows for better control over reaction parameters, improved heat transfer, and minimized risk when handling hazardous reagents.

Alternative Brominating Agents: Research into greener and more selective brominating agents could mitigate safety concerns and improve reaction efficiency.

Academic-Industrial Collaborations: Partnerships between academic research groups and chemical manufacturing companies are crucial for translating laboratory discoveries into commercially viable products. rsc.org Such collaborations can bridge the gap between fundamental research and process development, ensuring that promising new materials can be produced at a scale sufficient for real-world applications.

Interdisciplinary Research Avenues with Biological and Nanoscience Applications

The unique chemical properties of this compound and its derivatives create exciting opportunities at the interface of chemistry, biology, and nanoscience.

Biological Applications:

Bioconjugation: The reactive bromomethyl groups can be used to covalently attach the isonicotinate core to biomolecules such as proteins and peptides. This could be used to develop new therapeutic agents or diagnostic tools.

Drug Delivery: The compound can serve as a linker to attach drugs to nanoparticles or polymers for targeted drug delivery systems. researchgate.netfrontiersin.org The pyridine core itself is a common motif in many pharmaceuticals. google.comnih.gov

Bio-imaging: By incorporating fluorescent dyes, derivatives could be used as probes for cellular imaging. google.com

Nanoscience Applications:

Surface Functionalization of Nanoparticles: The compound can be used to modify the surface of nanoparticles (e.g., gold or iron oxide nanoparticles), imparting new functionalities and enabling their use in biomedical applications like magnetic resonance imaging (MRI) or photothermal therapy. researchgate.netnano.gov

Nanomaterial Synthesis: It can act as a structure-directing agent or a building block in the synthesis of novel nanomaterials with controlled morphologies. mdpi.com The integration of this molecule into nanotechnology could lead to advancements in diagnostics, therapeutics (nanomedicine), and electronics. nano.govagrifoodscience.com

The table below outlines potential interdisciplinary research avenues.

| Research Area | Specific Application | Potential Impact |

| Bioconjugate Chemistry | Site-specific modification of proteins | Development of antibody-drug conjugates (ADCs) |

| Nanomedicine | Functionalization of liposomes or polymeric micelles | Targeted cancer therapy with reduced side effects |

| Biosensors | Immobilization of enzymes or antibodies on a surface | Highly sensitive and selective diagnostic devices |

| Materials Science | Creation of hybrid organic-inorganic nanocomposites | Advanced catalysts and electronic components |

Q & A

Q. Basic

- ¹H/¹³C NMR : Identifies bromomethyl peaks (δ ~4.3–4.7 ppm for CH₂Br) and confirms aromatic ring integrity .

- Mass spectrometry (ESI-MS) : Validates molecular ion peaks ([M+H]⁺ at m/z ~324) and detects bromine isotope patterns.

- HPLC with UV detection : Monitors purity (>95%) and resolves impurities like residual starting materials or debrominated byproducts .

What strategies are employed to resolve discrepancies in reported reactivity of bromomethyl groups in heteroaromatic systems?

Advanced

Discrepancies arise from solvent polarity, counterion effects, or competing nucleophilic pathways. Resolution methods include:

- Comparative kinetic studies : Measuring reaction rates in polar aprotic (e.g., DMF) vs. nonpolar solvents to assess solvation effects .

- Computational modeling : DFT calculations to map transition states and identify steric/electronic barriers .

- Isotopic labeling : Using deuterated analogs to trace substitution pathways and validate mechanistic hypotheses.

How does the steric and electronic environment of the isonicotinate ring influence the reactivity of the bromomethyl groups?

Basic

The electron-withdrawing ester group at the 4-position:

- Reduces electron density on the pyridine ring, enhancing electrophilicity of the bromomethyl groups.

- Steric hindrance : The 2,6-bis(bromomethyl) arrangement creates a crowded environment, favoring nucleophilic substitution at one site before the other. This asymmetry is critical in sequential functionalization for dendrimer synthesis .

What computational methods are used to predict the regioselectivity of nucleophilic substitution reactions involving this compound?

Q. Advanced

- Molecular docking simulations : To model interactions between nucleophiles (e.g., amines) and the bromomethyl sites .

- Frontier Molecular Orbital (FMO) analysis : Identifies nucleophilic attack sites based on LUMO distribution.

- MD simulations : Assess solvent accessibility and conformational flexibility of the bromomethyl groups in solution-phase reactions.

What are the common impurities encountered in the synthesis of this compound, and how are they identified and quantified?

Q. Basic

- Debrominated byproducts : Detected via GC-MS or LC-MS as peaks with m/z ~244 (loss of Br).

- Ring-halogenated isomers : Differentiated using 2D NMR (NOESY for spatial proximity analysis) .

- Residual solvents : Quantified via headspace GC with FID detection, adhering to ICH guidelines for impurity thresholds.

How does the compound’s dual electrophilic sites affect its application in constructing supramolecular architectures?

Advanced

The two bromomethyl groups enable:

- Stepwise functionalization : Sequential substitution with azides or amines to build dendritic structures, as seen in triazole-linked dendrons .

- Cross-linking potential : In polymer chemistry, the compound acts as a bifunctional linker, with reactivity tuned by solvent polarity (e.g., THF for mono-substitution vs. DMF for bis-substitution).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.